(1E,2Z)-2-Bromo-3-phenyl-2-propenal (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
(1E,2Z)-2-Bromo-3-phenyl-2-propenal (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated propenal group and a purinyl hydrazone moiety. The combination of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2Z)-2-Bromo-3-phenyl-2-propenal (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves multiple steps, starting from commercially available precursors. The initial step often includes the bromination of 3-phenyl-2-propenal under controlled conditions to introduce the bromine atom. This is followed by the condensation of the brominated propenal with 7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under acidic or basic conditions to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E,2Z)-2-Bromo-3-phenyl-2-propenal (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The bromine atom in the propenal group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a range of substituted hydrazones.
Scientific Research Applications
(1E,2Z)-2-Bromo-3-phenyl-2-propenal (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1E,2Z)-2-Bromo-3-phenyl-2-propenal (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The brominated propenal group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The purinyl hydrazone moiety may interact with nucleic acids or other biomolecules, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
Disilane-bridged compounds: These compounds share some electronic properties with (1E,2Z)-2-Bromo-3-phenyl-2-propenal derivatives, particularly in terms of electron delocalization and reactivity.
Uniqueness
The uniqueness of (1E,2Z)-2-Bromo-3-phenyl-2-propenal (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21BrN6O2 |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
7-benzyl-8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H21BrN6O2/c1-28-20-19(21(31)29(2)23(28)32)30(15-17-11-7-4-8-12-17)22(26-20)27-25-14-18(24)13-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H,26,27)/b18-13-,25-14+ |
InChI Key |
HYOYMOOTKWJFTC-UTJVQRMUSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C(=C/C3=CC=CC=C3)/Br)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC(=CC3=CC=CC=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
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